molecular formula C13H9NO3 B4956977 benzo-1,4-quinone O-benzoyloxime CAS No. 26880-35-3

benzo-1,4-quinone O-benzoyloxime

Cat. No. B4956977
CAS RN: 26880-35-3
M. Wt: 227.21 g/mol
InChI Key: AEWOWFIVAJKBSE-UHFFFAOYSA-N
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Description

Benzo-1,4-quinone O-benzoyloxime, also known as BQO, is a chemical compound that has been studied extensively for its potential applications in scientific research. Its unique chemical properties make it a valuable tool for studying various biochemical and physiological processes.

Scientific Research Applications

Benzo-1,4-quinone O-benzoyloxime has been used in a variety of scientific research applications, including the study of enzyme kinetics, protein-ligand interactions, and oxidative stress. It has also been investigated as a potential therapeutic agent for the treatment of cancer and other diseases.

Mechanism of Action

Benzo-1,4-quinone O-benzoyloxime works by forming covalent bonds with thiol groups on proteins, enzymes, and other biomolecules. This can lead to changes in the structure and function of these molecules, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects
benzo-1,4-quinone O-benzoyloxime has been shown to have a variety of biochemical and physiological effects, including the inhibition of certain enzymes and the induction of oxidative stress. It has also been shown to have anti-cancer properties, potentially through its ability to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using benzo-1,4-quinone O-benzoyloxime in lab experiments is its specificity for thiol groups, which allows for precise targeting of specific biomolecules. However, benzo-1,4-quinone O-benzoyloxime can also have non-specific effects on other cellular processes, which can complicate data interpretation. Additionally, the synthesis of benzo-1,4-quinone O-benzoyloxime can be challenging and time-consuming, which may limit its widespread use in certain research applications.

Future Directions

There are several potential future directions for research on benzo-1,4-quinone O-benzoyloxime. One area of interest is the development of new synthetic methods that can produce benzo-1,4-quinone O-benzoyloxime more efficiently and with higher yields. Another area of interest is the investigation of benzo-1,4-quinone O-benzoyloxime's potential therapeutic applications, particularly in the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the mechanism of action of benzo-1,4-quinone O-benzoyloxime and its effects on various cellular processes.

Synthesis Methods

Benzo-1,4-quinone O-benzoyloxime can be synthesized through a multi-step process starting with the reaction of benzene-1,4-diamine with benzoyl chloride. The resulting product is then oxidized with potassium permanganate to form benzo-1,4-quinone O-benzoyloxime. The synthesis of benzo-1,4-quinone O-benzoyloxime requires careful attention to detail and precise control of reaction conditions to ensure a high yield and purity of the final product.

properties

IUPAC Name

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO3/c15-12-8-6-11(7-9-12)14-17-13(16)10-4-2-1-3-5-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEWOWFIVAJKBSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)ON=C2C=CC(=O)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20295193
Record name 4-[(benzoyloxy)imino]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Benzoyloxy)imino]cyclohexa-2,5-dien-1-one

CAS RN

26880-35-3
Record name NSC100208
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100208
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-[(benzoyloxy)imino]cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20295193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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